4-(2-Piperidinylmethyl)morpholine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

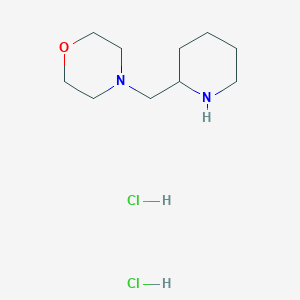

4-(2-Piperidinylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C₁₀H₂₂Cl₂N₂O. It is known for its unique structure, which includes a morpholine ring and a piperidine ring connected by a methylene bridge. This compound is often used in various scientific research applications due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidinylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents like ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid to facilitate the formation of the dihydrochloride salt

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactant Purity: High-purity reactants to minimize impurities.

Reaction Monitoring: Real-time monitoring of reaction parameters to optimize yield.

Purification: Crystallization and recrystallization techniques to obtain the pure dihydrochloride salt

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Piperidinylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents

Major Products

Oxidation Products: Corresponding N-oxides.

Reduction Products: Reduced amines.

Substitution Products: Substituted morpholine derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

4-(2-Piperidinylmethyl)morpholine dihydrochloride is being investigated for its potential as a therapeutic agent. Its structural characteristics make it suitable for various applications:

- Anticancer Activity : Recent studies have highlighted the compound's potential in cancer therapy. For example, derivatives incorporating morpholine and piperidine structures have shown promising cytotoxic effects against several cancer cell lines, including M-HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) . The ability to bind DNA and inhibit tumor growth has been linked to the presence of these moieties in the compound's structure.

- Neuropharmacological Applications : The compound's interaction with acetylcholinesterase (AChE) suggests potential use in Alzheimer's disease therapy. Research indicates that piperidine derivatives can inhibit AChE and butyrylcholinesterase (BuChE), which are crucial targets in treating cognitive decline associated with neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various derivatives containing morpholine and piperidine, it was found that certain regioisomers exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. Specifically, compounds with 4-methylpiperazine showed selective cytotoxicity against cancer cells while sparing normal human cells .

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| mriBIQ 13da | 15 | A549 |

| mriBIQ 14da | 18 | M-HeLa |

| Doxorubicin | 12 | A549 |

Case Study 2: Neuropharmacological Potential

Research into the inhibition of cholinesterases by derivatives of this compound revealed that these compounds could effectively enhance cognitive function by increasing acetylcholine levels in synaptic clefts. In vitro assays demonstrated that these derivatives had lower toxicity compared to traditional inhibitors like donepezil while maintaining efficacy against both AChE and BuChE .

Mécanisme D'action

The mechanism of action of 4-(2-Piperidinylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors in the central nervous system.

Pathways Involved: Modulation of neurotransmitter release and inhibition of enzyme activity, leading to altered cellular responses

Comparaison Avec Des Composés Similaires

Similar Compounds

- **4-(2-Piperidinylmethyl)pyridine

- **4-(2-Piperidinylmethyl)thiazole

- **4-(2-Piperidinylmethyl)benzene

Uniqueness

4-(2-Piperidinylmethyl)morpholine dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound .

Activité Biologique

4-(2-Piperidinylmethyl)morpholine dihydrochloride, also known by its CAS number 81310-59-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a piperidine group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The morpholine and piperidine moieties facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, impacting pathways related to mood regulation and cognitive functions.

- Enzymatic Interaction : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular metabolism and growth inhibition in cancer cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have demonstrated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of several morpholine derivatives, this compound was found to inhibit the proliferation of A549 cells with an IC50 value of approximately 12 µM. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced cell death and improved cell viability compared to untreated controls, suggesting a protective role against oxidative stress .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

4-(piperidin-2-ylmethyl)morpholine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;;/h10-11H,1-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCVMZNQNHVJTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCOCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.